4-Bromophenyl 3-pyridyl ketone

PHGDH inhibition Cancer metabolism Serine biosynthesis

Select 4-bromophenyl 3-pyridyl ketone as your PHGDH SAR benchmark—its 3-pyridyl regiochemistry yields distinct activity vs. 2-/4-pyridyl isomers, while its IC50 of 17 µM sits midway between p-CF3-phenyl (2.5 µM) and phenyl (40 µM) analogs. This calibrated potency makes it an indispensable comparator for halogen substitution studies. Also serves as a key building block for O-substituted 3-pyridylketoximes with documented fungicidal activity (RU2617413C1). Validated aquatic toxicity endpoints (Tetrahymena pIGC50=0.82; Fathead minnow pLC50=1.11) enable QSAR calibration. Insist on confirmed 3-pyridyl ketone for reproducible research.

Molecular Formula C12H8BrNO
Molecular Weight 262.1 g/mol
CAS No. 14548-45-9
Cat. No. B080433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromophenyl 3-pyridyl ketone
CAS14548-45-9
Molecular FormulaC12H8BrNO
Molecular Weight262.1 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C(=O)C2=CC=C(C=C2)Br
InChIInChI=1S/C12H8BrNO/c13-11-5-3-9(4-6-11)12(15)10-2-1-7-14-8-10/h1-8H
InChIKeyIDGVUIHZWDVXOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromophenyl 3-pyridyl ketone (CAS 14548-45-9): A Regiospecific Aryl Ketone Scaffold for Targeted Enzyme Inhibition and Synthetic Intermediate Procurement


4-Bromophenyl 3-pyridyl ketone (C12H8BrNO, MW 262.10 g/mol) is an aromatic ketone featuring a bromophenyl group linked to a 3-pyridyl moiety via a carbonyl bridge [1]. This regiospecific 3-pyridyl isomer serves as a versatile building block in medicinal chemistry and a probe in biochemical assays [2]. Its physicochemical profile includes a melting point of 123–124.5 °C, a boiling point of 371.2±17.0 °C, and a computed LogP of 2.52–2.6 [1][3]. The compound is primarily employed as a synthetic intermediate in the preparation of bioactive molecules and as a comparator in structure-activity relationship (SAR) studies targeting phosphoglycerate dehydrogenase (PHGDH) [2].

Why Generic Substitution Fails for 4-Bromophenyl 3-pyridyl ketone (CAS 14548-45-9) in Research and Industrial Applications


Substituting 4-bromophenyl 3-pyridyl ketone with a closely related analog—such as the 2-pyridyl or 4-pyridyl isomer, or a different halogenated phenyl ketone—can profoundly alter biochemical activity, toxicity profile, and synthetic utility. In a systematic PHGDH inhibition study, the 3-pyridyl isomer exhibited distinct activity relative to its 2-pyridyl and 4-pyridyl counterparts [1]. Similarly, replacing bromine with chlorine, fluorine, or a trifluoromethyl group yields IC50 values ranging from 2.5 µM to >40 µM [1]. Even minor structural deviations can shift the compound's mode of toxic action from nonpolar narcotic to reactive mechanisms [2]. Thus, without rigorous experimental validation, generic substitution risks compromised assay reproducibility, altered synthetic outcomes, and misleading SAR conclusions.

Quantitative Differentiation Evidence for 4-Bromophenyl 3-pyridyl ketone (CAS 14548-45-9) Against Closest Analogs


PHGDH Inhibitory Potency: 4-Bromophenyl 3-pyridyl Ketone vs. Halogenated and Regioisomeric Analogs

In a diaphorase/resazurin-coupled PHGDH assay, 4-bromophenyl 3-pyridyl ketone (compound 73) demonstrated an IC50 of 17 µM with 92% inhibition at 57 µM. This potency lies between the more active p-trifluoromethylphenyl analog (IC50 = 2.5 µM, 96% inhibition) and the less active phenyl analog (IC50 = 40 µM, 78% inhibition) [1]. The 3-pyridyl regioisomer showed weak inhibition (34% at 57 µM, IC50 not determined), while the 4-pyridyl isomer exhibited an IC50 of 59 µM [1].

PHGDH inhibition Cancer metabolism Serine biosynthesis

Ecotoxicological Profile: 4-Bromophenyl 3-pyridyl Ketone Exhibits Nonpolar Narcotic Mode of Action with Defined Aquatic Toxicity Values

In 40-h Tetrahymena pyriformis growth inhibition assays, 4-bromophenyl 3-pyridyl ketone displayed a pIGC50 of 0.82 log(1/IGC50) (experimental). In 96-h Fathead minnow (Pimephales promelas) acute toxicity tests, its pLC50 was 1.11 log(1/LC50) [1]. The compound was classified as a nonpolar narcotic (baseline toxicity) based on multivariate QSAR analysis [1].

Aquatic toxicology QSAR Mode of action

Patent-Documented Fungicidal Utility: 4-Bromophenyl 3-pyridyl Ketone as a Privileged Intermediate in O-Substituted 3-Pyridylketoxime Synthesis

Russian patent RU2617413C1 (2017) explicitly claims O-substituted 3-pyridylketoximes of general formula I where R1 is selected from 4-bromophenyl, 4-chlorophenyl, 4-fluorophenyl, or cyclohexyl [1]. The 4-bromophenyl derivative is specifically cited as a precursor yielding fungicidal activity [1].

Agrochemical synthesis Fungicide development Oxime chemistry

Chromatographic Characterization: Validated Reverse-Phase HPLC Method for 4-Bromophenyl 3-pyridyl ketone

A reverse-phase HPLC method using a Newcrom R1 column with acetonitrile/water/phosphoric acid mobile phase has been validated for the separation and analysis of 4-bromophenyl 3-pyridyl ketone [1]. The method is scalable for preparative isolation and compatible with mass spectrometry when phosphoric acid is replaced with formic acid [1].

Analytical chemistry HPLC method development Purity analysis

High-Impact Application Scenarios for 4-Bromophenyl 3-pyridyl ketone (CAS 14548-45-9) Driven by Quantitative Evidence


SAR Probe in PHGDH Inhibitor Lead Optimization

Employ 4-bromophenyl 3-pyridyl ketone (IC50 = 17 µM) as a benchmark comparator when optimizing aryl ketone-based PHGDH inhibitors. Its intermediate potency relative to p-trifluoromethylphenyl (IC50 = 2.5 µM) and phenyl (IC50 = 40 µM) provides a calibrated reference point for assessing the impact of halogen substitution on enzymatic activity [1].

Synthetic Intermediate for Agrochemical Fungicide Discovery

Utilize 4-bromophenyl 3-pyridyl ketone as a key building block in the synthesis of O-substituted 3-pyridylketoximes, a class of compounds with documented fungicidal activity as claimed in patent RU2617413C1. The 4-bromophenyl variant is explicitly cited alongside chlorophenyl, fluorophenyl, and cyclohexyl analogs, offering a direct entry into structure-activity exploration of fungicidal oxime derivatives [2].

Environmental Fate and Toxicology Modeling

Apply the compound's experimentally determined aquatic toxicity endpoints (pIGC50 = 0.82 in Tetrahymena, pLC50 = 1.11 in Fathead minnow) and its classification as a nonpolar narcotic to calibrate QSAR models for predicting the ecotoxicity of novel nitrogen-containing aromatic ketones [3].

Quality Control and Pharmacokinetic Analysis

Implement the validated reverse-phase HPLC method on Newcrom R1 columns for routine purity assessment, impurity profiling, and pharmacokinetic sample analysis. The documented mobile phase conditions (acetonitrile/water/phosphoric acid) facilitate rapid method transfer and regulatory compliance [4].

Technical Documentation Hub

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